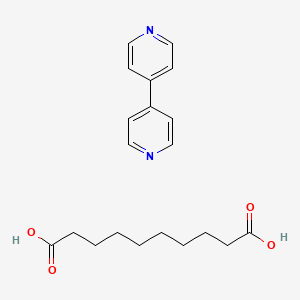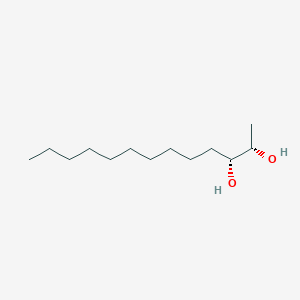
(2S,3R)-Tridecane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-Tridecane-2,3-diol is a stereoisomer of tridecane-2,3-diol, characterized by its specific spatial arrangement of atoms. This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The stereochemistry of this compound is significant as it influences the compound’s physical and chemical properties, as well as its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Tridecane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of tridecane-2,3-dione using chiral catalysts or enzymes. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce (2S,3R)-2-chloro-3-hydroxy esters . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. The process typically includes the preparation of engineering bacteria containing the desired enzyme, followed by the fermentation and extraction of the product. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Tridecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tridecane-2,3-dione, while reduction can produce tridecane .
Scientific Research Applications
(2S,3R)-Tridecane-2,3-diol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (2S,3R)-Tridecane-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another stereoisomer with similar structural features but different functional groups.
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: A compound with similar stereochemistry but different substituents.
Uniqueness
(2S,3R)-Tridecane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying stereochemical effects .
Properties
CAS No. |
827608-95-7 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
(2S,3R)-tridecane-2,3-diol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
WHMDTCFMHYIZKN-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H](C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


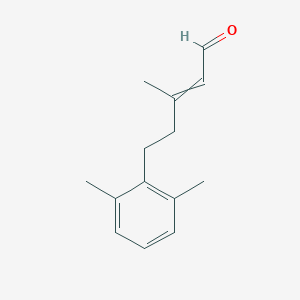
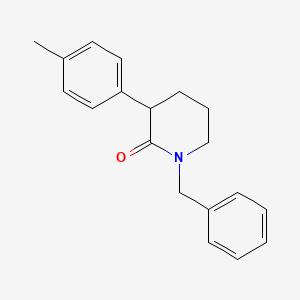
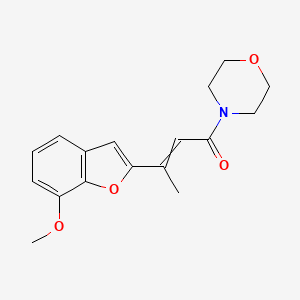
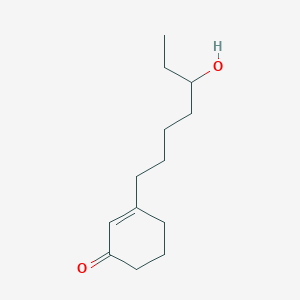
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
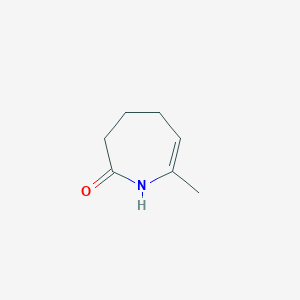
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
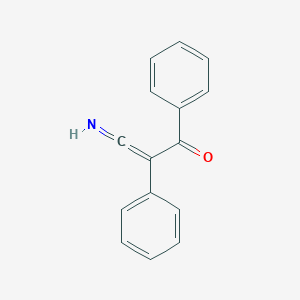
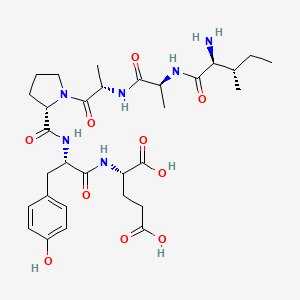
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
